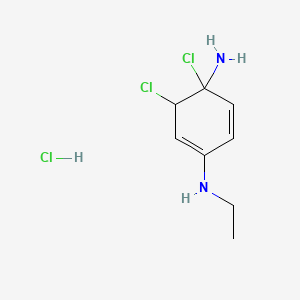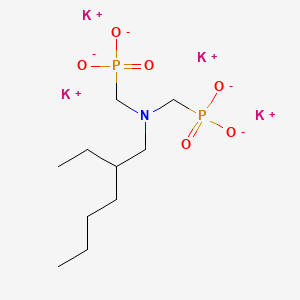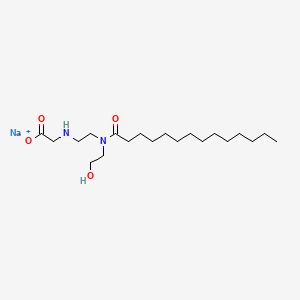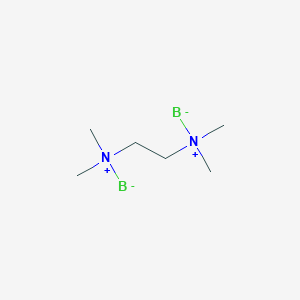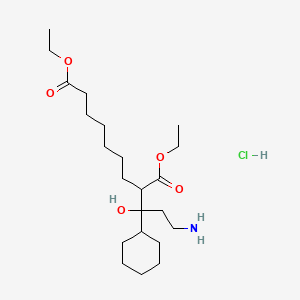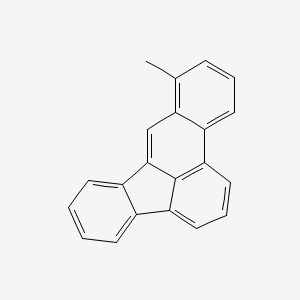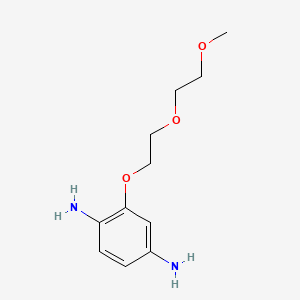
(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate is a compound that combines a pyrrolidine ring with a carboxylic acid group and a trimethylazaniumyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate can be achieved through several methods. One common approach involves the condensation of a pyrrolidine derivative with a carboxylic acid precursor under controlled conditions. The reaction typically requires the use of a catalyst and may be conducted under microwave-assisted organic synthesis (MAOS) to enhance efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be employed to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-5-oxopyrrolidine-2-carboxylic acid
- 2-(trimethylazaniumyl)acetate
- Pyrrolidine derivatives
- Carboxylic acid derivatives
Uniqueness
What sets (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
4810-57-5 |
|---|---|
Formule moléculaire |
C10H18N2O5 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C5H7NO3.C5H11NO2/c7-4-2-1-3(6-4)5(8)9;1-6(2,3)4-5(7)8/h3H,1-2H2,(H,6,7)(H,8,9);4H2,1-3H3/t3-;/m0./s1 |
Clé InChI |
WOPICKJSMWPYCA-DFWYDOINSA-N |
SMILES isomérique |
C[N+](C)(C)CC(=O)[O-].C1CC(=O)N[C@@H]1C(=O)O |
SMILES canonique |
C[N+](C)(C)CC(=O)[O-].C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)

![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)

